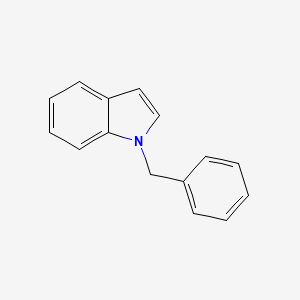

1-benzyl-1H-indole

Cat. No. B1203069

M. Wt: 207.27 g/mol

InChI Key: NJZQOCCEDXRQJM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05245046

Procedure details

To a stirred mixture of sodium amide (prepared from 19.6 g, 0.85 mole of sodium and a few mg of Fe(NO3)3 -9H2O) and 800 mL of liquid NH3 (a dry ice condenser was used) was added a solution of 100 g (0.85 mole) of indole in 250 mL of dry ether during 15 minutes. The mixture was stirred for 30 minutes and then a solution of 107.8 g (0.85 mole) of benzyl chloride in 100 mL of dry ether was added during 30 minutes. The ammonia was allowed to evaporate overnight. The sides of the flask were washed down with MeOH and then 500 mL of H2O was added. The mixture was extracted with ether (2×500 mL). The combined ether extracts were washed with 250 mL of H2O and dried over MgSO4. The solvent was evaporated. The residue was distilled at 2 mm: fr 1, b.p. 172°- 183°, fr II, b.p. 183°-186°, 5 g; fr III, b.p. 186°-187°, 10.9 g; fr IV, b.p. 187°-191°, 121.8 g; fr V, b.p. 191°-197°, 13.9 g. Fractions III-V solidified upon standing several hours. Fraction IV had m.p. 42°-43°. Fraction III was crystallized from aqueous MeOH giving 9.9 g of colorless needles, m.p. 42.5°-43.5°. Fraction V was crystallized from aqueous MeOH giving 11.6 g of colorless needles, m.p. 43°-45.5°. The total yield was 143.3 g (81.5%).

[Compound]

Name

Fe(NO3)3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

liquid

Quantity

800 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH2-].[Na+].[Na].N.[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6]1.[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CCOCC>[CH2:14]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,^1:2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

19.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

107.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate overnight

|

|

Duration

|

8 (± 8) h

|

WASH

|

Type

|

WASH

|

|

Details

|

The sides of the flask were washed down with MeOH

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

500 mL of H2O was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with ether (2×500 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined ether extracts were washed with 250 mL of H2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue was distilled at 2 mm

|

WAIT

|

Type

|

WAIT

|

|

Details

|

upon standing several hours

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fraction III was crystallized from aqueous MeOH giving 9.9 g of colorless needles, m.p. 42.5°-43.5°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fraction V was crystallized from aqueous MeOH giving 11.6 g of colorless needles, m.p. 43°-45.5°

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |